Cas no 100665-30-3 (2-Naphthaleneacetaldehyde,1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-a-methylene-3-oxo-, (2R,7S,8R,8aR)-)

2-Naphthaleneacetaldehyde,1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-a-methylene-3-oxo-, (2R,7S,8R,8aR)- structure
100665-30-3 structure
Product Name:2-Naphthaleneacetaldehyde,1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-a-methylene-3-oxo-, (2R,7S,8R,8aR)-
Numero CAS:100665-30-3
MF:C15H18O4
MW:262.301024913788
CID:153536
PubChem ID:146960
Update Time:2025-04-19

2-Naphthaleneacetaldehyde,1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-a-methylene-3-oxo-, (2R,7S,8R,8aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthaleneacetaldehyde,1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-a-methylene-3-oxo-, (2R,7S,8R,8aR)-
    • bipolaroxin
    • 2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl]prop-2-enal
    • 2-Naphthaleneacetaldehyde, 1,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-alpha-methylene-3-oxo-, (2R-(2alpha,7alpha,8alpha,8aalpha))-
    • 2-Naphthaleneacetaldehyde,2,3,7,8,8a-hexahydro-2,7-dihydroxy-8,8a-dimethyl-.alpha.- methylene-3-oxo-, [2R-(2.alpha.,7.alpha.,8.alpha.,8a.alpha. )]-
    • 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal
    • CHEBI:222730
    • 2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal
    • NSC-610628
    • DTXSID60905663
    • 100665-30-3
    • NSC610628
    • Inchi: 1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1
    • Chiave InChI: JHFQQYIKTDAADV-OBCWZRDOSA-N
    • Sorrisi: O[C@]1(C(=C)C=O)C(C=C2C=C[C@@H]([C@H](C)[C@@]2(C)C1)O)=O

Proprietà calcolate

  • Massa esatta: 262.121
  • Massa monoisotopica: 262.121
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 516
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 498.1°Cat760mmHg
  • Punto di infiammabilità: 269.1°C
  • Indice di rifrazione: 1.577
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd